7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Overview
Description
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H5ClFNO3 and a molecular weight of 241.608 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate, and their growth is halted .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolonic acid prevents the unwinding of the DNA helix, which is necessary for DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cells .
Pharmacokinetics
Like other quinolones, it is likely to be well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, determining its effectiveness in treating infections .
Result of Action
The molecular effect of fluoroquinolonic acid’s action is the inhibition of bacterial DNA replication . On a cellular level, this leads to the death of bacterial cells, effectively treating the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of fluoroquinolonic acid . For example, acidic environments can enhance the absorption of quinolones, while alkaline environments can decrease it . Additionally, certain divalent and trivalent cations can form chelates with quinolones, reducing their absorption and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid typically involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with various reagents under controlled conditions . The process includes steps such as chlorination, fluorination, and hydrolysis to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different quinoline analogs.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
- 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is unique due to its specific halogenation pattern and hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for developing new quinoline-based drugs and studying their mechanisms of action .
Properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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